3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution . This could potentially be a mode of action for this compound as well.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one.
Result of Action
A similar compound has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that this compound might have similar effects.
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds . Therefore, it’s plausible that environmental factors could also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 8-methoxy-2H-chromen-2-one.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of 8-methoxy-2H-chromen-2-one and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as UV absorbers.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)benzoic acid: Another sulfonyl-containing compound with similar chemical properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with a different core structure but similar functional groups.
Uniqueness
3-((4-chlorophenyl)sulfonyl)-8-methoxy-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct biological activities and chemical reactivity compared to other sulfonyl-containing compounds. Its specific structure allows for targeted interactions with enzymes and other molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREPZYUXWFCKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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